molecular formula C16H15N B8807758 2,2-Diphenylbutyronitrile CAS No. 5558-68-9

2,2-Diphenylbutyronitrile

Cat. No. B8807758
CAS RN: 5558-68-9
M. Wt: 221.30 g/mol
InChI Key: NQCFFHSZJWFYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenylbutyronitrile is a chemical compound with the linear formula C16H15N . It has a molecular weight of 221.305 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenylbutyronitrile is represented by the linear formula C16H15N . More detailed structural information may be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

2,2-Diphenylbutyronitrile has a molecular weight of 221.305 . More detailed physical and chemical properties may be available in specialized chemical databases or literature .

properties

CAS RN

5558-68-9

Product Name

2,2-Diphenylbutyronitrile

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,2-diphenylbutanenitrile

InChI

InChI=1S/C16H15N/c1-2-16(13-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3

InChI Key

NQCFFHSZJWFYEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

173 ml (0.259 mol) of a 1.5 M solution of LDA in THF were added dropwise to a solution of 50.0 g (0.259 mol) of diphenylacetonitrile in 500 ml of THF (abs.) at −78° C. under argon, and the mixture was then stirred at −30° C. for one hour. Then, at −78° C., 28.23 g (0.259 mol) of ethyl bromide were added. The mixture was allowed to reach room temperature and was stirred for 16 hours. Subsequently, 80 ml of phosphate buffer (pH 7) were added and the mixture was evaporated. The residue was taken up in water and extracted three times with ethyl acetate. The combined organic phases were dried over MgSO4, and the solvent was stripped off under reduced pressure. The crude product was chromatographed on silica gel with n-heptane/acetic acid (20:1). 38.2 g (67%) of 2,2-diphenylbutyronitrile were obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.23 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.